molecular formula C16H16O5 B7830878 7-ethyl-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylic acid

7-ethyl-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylic acid

Cat. No.: B7830878
M. Wt: 288.29 g/mol
InChI Key: IEIKOMMEWRMUDO-UHFFFAOYSA-N
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Description

7-ethyl-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylic acid is a complex organic compound belonging to the class of chromene derivatives

Properties

IUPAC Name

7-ethyl-1,7-dimethyl-9-oxo-8H-furo[3,2-f]chromene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-4-16(3)7-9(17)13-11(21-16)6-5-10-12(13)8(2)14(20-10)15(18)19/h5-6H,4,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIKOMMEWRMUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)C2=C(O1)C=CC3=C2C(=C(O3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the chromene ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the reduction of the compound.

  • Substitution: : The replacement of one functional group with another, which can alter the chemical properties of the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can impart different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology

In biological research, chromene derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

The medical applications of this compound could include its use as a lead compound in drug discovery. Its structural features may make it a candidate for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a component in various chemical processes. Its unique properties may make it suitable for applications in fields such as polymer science or materials engineering.

Mechanism of Action

The mechanism by which 7-ethyl-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylic acid exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The pathways involved could include signaling cascades or metabolic processes that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 7-ethyl-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylic acid include:

  • Coumarin: : A simpler chromene derivative with various biological activities.

  • Chromone: : Another chromene derivative with similar structural features.

  • Furocoumarin: : A compound containing both furan and coumarin rings.

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the carboxylic acid group, which can impart unique chemical and biological properties.

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